2-Chloro-4-(4-fluorophenyl)-1-butene
Description
The subject of this article, 2-Chloro-4-(4-fluorophenyl)-1-butene, is a halogenated organic compound with the chemical formula C10H10ClF. While specific research on this compound is not extensively documented in publicly available literature, its structural features—a chlorinated butene chain attached to a fluorinated phenyl group—position it as a molecule of considerable interest for synthetic and medicinal chemistry.
| Property | Value |
| CAS Number | 731773-09-4 |
| Molecular Formula | C10H10ClF |
| Molecular Weight | 184.64 g/mol |
| Synonyms | Benzene (B151609), 1-(3-chloro-3-buten-1-yl)-4-fluoro- |
This data is compiled from publicly available chemical supplier information.
Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are fundamental to many areas of chemical research and industry. The introduction of halogens into an organic molecule can profoundly alter its physical and chemical properties, including reactivity, lipophilicity, and metabolic stability.
The chlorine atom in this compound is part of an allylic chloride functional group. Allylic chlorides are known to be versatile intermediates in organic synthesis, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making them valuable building blocks for more complex molecules.
The fluorine atom, attached to the phenyl group, also imparts specific properties. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, affecting its interactions with biological targets. tandfonline.comnih.gov
The significance of this compound as a research target in modern organic chemistry stems from the combination of its reactive functional groups. The allylic chloride moiety provides a handle for a variety of chemical transformations, including substitution and cross-coupling reactions. The terminal alkene offers a site for addition reactions, allowing for further functionalization of the molecule.
The presence of the 4-fluorophenyl group is particularly noteworthy. Fluorinated aromatic rings are common motifs in many pharmaceuticals and agrochemicals. researchgate.netnih.gov The fluorine atom can improve a molecule's pharmacokinetic profile by blocking sites of metabolism and enhancing its ability to cross cell membranes. tandfonline.com Therefore, this compound could serve as a valuable precursor for the synthesis of novel bioactive compounds.
Potential Research Applications:
Medicinal Chemistry: As a building block for the synthesis of new drug candidates, particularly those targeting enzymes or receptors where a fluorinated phenyl group is known to be beneficial for binding.
Materials Science: As a monomer or intermediate for the synthesis of specialized polymers with tailored properties imparted by the halogen atoms.
Agrochemicals: For the development of new pesticides or herbicides, where the specific combination of functional groups might lead to enhanced activity or selectivity.
A comprehensive search of the academic literature reveals a significant gap in dedicated research on this compound. While the compound is listed in chemical supplier catalogs, indicating its availability for research, there are no prominent studies detailing its synthesis, reactivity, or specific applications.
This lack of dedicated research presents a clear opportunity for future investigation. Key research gaps that could be addressed include:
Synthesis and Characterization: The development and optimization of synthetic routes to this compound. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) would provide a foundational understanding of its structure and properties.
Reactivity Studies: A systematic investigation of the reactivity of both the allylic chloride and the terminal alkene functional groups. This would involve exploring a range of nucleophilic substitution, cross-coupling, and addition reactions to map out its synthetic utility.
Exploration of Biological Activity: Screening of this compound and its derivatives for potential biological activity in various assays. Given the prevalence of its structural motifs in known bioactive molecules, this could be a fruitful area of research.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZJYBTGUPQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641174 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-09-4 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 4 4 Fluorophenyl 1 Butene
Strategic Approaches to Constructing the Butene Carbon Skeleton with Specific Regiochemistry
The formation of the butene backbone with the aryl group at the C4 position and the double bond at the C1 position is a key synthetic challenge. Several modern organic chemistry reactions can be strategically employed to achieve this specific arrangement.
Exploration of Friedel-Crafts Alkylation Strategies for Aryl-Butene Linkages
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide. wikipedia.orgbeyondbenign.orgcerritos.edumasterorganicchemistry.com In the context of synthesizing 2-Chloro-4-(4-fluorophenyl)-1-butene, this would involve the reaction of fluorobenzene (B45895) with a suitable four-carbon electrophile. A potential route is the alkylation of fluorobenzene with a dichlorinated butene derivative, such as 1,2-dichlorobutane (B1580518) or 2,3-dichlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
The regioselectivity of this reaction is a critical consideration. The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing group, meaning the incoming alkyl group will preferentially add to the positions ortho or para to the fluorine. Steric hindrance often favors the formation of the para-substituted product. However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. youtube.com For instance, using 1-chloro-2-butene (B1196595) as the alkylating agent could lead to the formation of a secondary carbocation that could rearrange, complicating the product mixture. Careful selection of the alkylating agent and reaction conditions is therefore crucial to favor the desired 4-(4-fluorophenyl)butenyl skeleton.
Table 1: Key Considerations for Friedel-Crafts Alkylation in the Synthesis of Aryl-Butenes
| Factor | Consideration | Potential Outcome |
| Catalyst | Strong Lewis acids like AlCl₃ or FeCl₃ are typically used. | Can promote carbocation formation and rearrangement. |
| Substrate | Fluorobenzene is the aromatic substrate. | The fluorine atom directs alkylation to the para position. |
| Alkylating Agent | A C4 chloro-alkene or dichloro-alkane. | The structure of the agent influences carbocation stability and potential for rearrangement. |
| Reaction Conditions | Temperature and solvent can affect selectivity. | Lower temperatures may minimize side reactions. |
Investigation of Allylic Functionalization and Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions offer a powerful and highly selective alternative for constructing the aryl-butene linkage. umontreal.canih.gov A prominent example is the Suzuki coupling, which would involve the reaction of a (4-fluorophenyl)boronic acid with a suitable chloro-substituted butene. For instance, coupling (4-fluorophenyl)boronic acid with 2,4-dichloro-1-butene could potentially yield the desired product. The success of this approach hinges on the differential reactivity of the two chlorine atoms, with the allylic chloride being more reactive in palladium-catalyzed couplings.
Another relevant cross-coupling strategy is the Heck reaction, which couples an aryl halide with an alkene. researchgate.net In this scenario, 4-fluoro-iodobenzene could be reacted with 2-chloro-1-butene in the presence of a palladium catalyst and a base. The regioselectivity of the Heck reaction can be influenced by the choice of ligands and reaction conditions.
These cross-coupling methods generally offer greater functional group tolerance and higher selectivity compared to Friedel-Crafts alkylation, minimizing the formation of unwanted isomers.
Table 2: Comparison of Potential Cross-Coupling Reactions
| Reaction | Aryl Source | Butene Source | Catalyst System | Key Advantage |
| Suzuki Coupling | (4-fluorophenyl)boronic acid | 2,X-dichloro-X-butene | Palladium catalyst and a base | High functional group tolerance and selectivity. |
| Heck Reaction | 4-fluoro-iodobenzene | 2-chloro-1-butene | Palladium catalyst and a base | Direct coupling of an aryl halide with an alkene. |
| Negishi Coupling | (4-fluorophenyl)zinc chloride | 2,X-dichloro-X-butene | Palladium or Nickel catalyst | Often proceeds with high stereospecificity. |
Olefin Metathesis and Related Routes for Controlled Alkene Formation
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgsigmaaldrich.comresearchgate.netnih.govuwindsor.ca A cross-metathesis reaction between 4-fluorostyrene (B1294925) and 3-chloro-1-propene, catalyzed by a ruthenium-based catalyst such as a Grubbs' catalyst, could be a viable route. This reaction would ideally lead to the formation of 1-chloro-4-(4-fluorophenyl)-2-butene. Subsequent isomerization of the double bond to the terminal position would be necessary to arrive at the final product. The stereoselectivity of the metathesis reaction (E/Z isomerism of the product) would need to be considered and potentially controlled through catalyst selection.
Methodologies for Selective Introduction and Functionalization of Halogen and Fluorophenyl Moieties
The precise placement of the chlorine atom at the C2 position and the 4-fluorophenyl group at the C4 position is paramount. The strategies for introducing these functional groups are often intertwined with the construction of the carbon skeleton.
Regioselective Chlorination Methodologies on Olefinic or Alkyl Positions
If the synthetic strategy first constructs 4-(4-fluorophenyl)-1-butene, the next step would be the regioselective introduction of a chlorine atom at the C2 position. Allylic chlorination is a common method for introducing a halogen atom adjacent to a double bond. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or light can be used for this purpose. However, allylic chlorination can often lead to a mixture of products, including rearranged isomers.
A more controlled approach would be the hydrochlorination of a precursor like 4-(4-fluorophenyl)-1,2-butadiene. The addition of HCl across the allene (B1206475) system would need to be highly regioselective to place the chlorine at the desired C2 position.
Alternatively, if a precursor such as 4-(4-fluorophenyl)-1-butyne is synthesized, its reaction with HCl could also be explored. However, controlling the regioselectivity of hydrochlorination of alkynes can be challenging and may require specific catalysts.
Table 3: Potential Chlorination Strategies
| Precursor | Reagent | Reaction Type | Key Challenge |
| 4-(4-fluorophenyl)-1-butene | N-Chlorosuccinimide (NCS) | Radical Allylic Chlorination | Controlling regioselectivity and avoiding rearranged products. |
| 4-(4-fluorophenyl)-1,2-butadiene | Hydrogen Chloride (HCl) | Electrophilic Addition | Achieving high regioselectivity for the C2 position. |
| 4-(4-fluorophenyl)-1-butyne | Hydrogen Chloride (HCl) | Electrophilic Addition | Controlling regioselectivity to form the vinyl chloride. |
Introduction of Fluorophenyl Groups via Arylation and Coupling Reactions
As discussed in section 2.1.2, palladium-catalyzed cross-coupling reactions are a primary method for introducing the 4-fluorophenyl group. umontreal.canih.govchemrxiv.org The use of (4-fluorophenyl)boronic acid in Suzuki couplings or organozinc reagents in Negishi couplings provides a reliable and selective means to form the C-C bond between the aromatic ring and the butene chain.
The Meerwein arylation is another potential method, which involves the reaction of a diazonium salt with an alkene. prepchem.com In this case, 4-fluorobenzenediazonium (B14715802) chloride could be reacted with 2-chloro-1-butene in the presence of a copper catalyst. However, this reaction can sometimes suffer from low yields and the formation of byproducts.
Ultimately, the most efficient synthesis of this compound would likely involve a multi-step sequence that strategically combines one of the methods for carbon skeleton construction with a highly regioselective method for introducing the chloro and fluorophenyl groups. The choice of a specific route would depend on factors such as the availability of starting materials, desired yield, and the scalability of the process.
Precursor Synthesis and Intermediate Transformations Pertinent to the Target Compound
The assembly of this compound logically proceeds via the coupling of two primary building blocks: a fluorinated phenyl precursor and a butene-derived intermediate. This section details the synthesis and derivatization of these essential components.
Synthesis and Derivatization of Fluorinated Phenyl Precursors (e.g., 4-Fluorophenol (B42351) derivatives)
The 4-fluorophenyl moiety is a common structural motif in medicinal and materials chemistry. Its synthesis often begins from readily available starting materials like 4-fluorophenol. A key transformation for the ultimate coupling reaction is the conversion of a suitable 4-fluorophenyl derivative into an organometallic reagent, such as a Grignard reagent.
A plausible and widely utilized pathway involves the preparation of 4-fluorobenzyl bromide from 4-fluorotoluene (B1294773), which can then be converted to the corresponding Grignard reagent, 4-fluorobenzylmagnesium chloride. The synthesis of 4-fluorophenol itself can be achieved through methods such as the diazotization of 4-fluoroaniline (B128567) followed by hydrolysis, or via the oxidation of p-fluorophenylboronic acid. google.com
Subsequent derivatization to a more reactive intermediate is crucial. For instance, 4-fluorotoluene can undergo radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield 4-fluorobenzyl bromide. This benzylic halide is then reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to produce the highly reactive 4-fluorobenzylmagnesium halide.
Table 1: Synthesis of 4-Fluorobenzylmagnesium Chloride
| Step | Reactants | Reagents | Solvent | Product |
|---|---|---|---|---|
| 1 | 4-Fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride | 4-Fluorobenzyl bromide |
Synthesis and Functionalization of Butene-Derived Intermediates (e.g., 2-chloro-1-butene derivatives)
The 2-chloro-1-butene fragment provides the chlorinated alkene portion of the target molecule. A common precursor for this unit is 2,3-dichloropropene. This dihalide can readily react with organometallic reagents, such as the aforementioned 4-fluorobenzylmagnesium halide.
The reaction of a Grignard reagent with 2,3-dichloropropene typically proceeds via an SN2' mechanism, where the nucleophilic carbon of the Grignard reagent attacks the double bond, leading to the displacement of one of the chlorine atoms and an allylic rearrangement. This approach provides a direct route to the 4-aryl-2-chloro-1-butene skeleton.
An alternative strategy involves the initial synthesis of 4-(4-fluorophenyl)-1-butene. This can be achieved through the cross-coupling of 4-fluorobenzylmagnesium halide with allyl bromide. chemicalbook.com The resulting 4-aryl-1-butene can then undergo selective allylic chlorination. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator can be employed for this transformation. youtube.comyoutube.com It is important to control the reaction conditions to favor allylic substitution over addition to the double bond. masterorganicchemistry.comyoutube.com
Table 2: Proposed Synthesis of this compound via Grignard Reaction
| Reactant A | Reactant B | Solvent | Key Transformation | Product |
|---|
Optimization of Reaction Conditions for Enhanced Yields and Purity in Academic Synthesis
The efficiency of the proposed Grignard coupling reaction is highly dependent on several parameters. Optimization of these conditions is critical to maximize the yield and purity of this compound.
Temperature: Grignard reactions are exothermic. patsnap.com Maintaining a low temperature, typically between 0 °C and room temperature, is often necessary to prevent side reactions, such as Wurtz coupling of the Grignard reagent.
Solvent: The choice of solvent is crucial for the formation and reactivity of the Grignard reagent. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and better solvating ability for the magnesium halide salts.
Addition Rate: A slow, dropwise addition of the Grignard reagent to the solution of 2,3-dichloropropene can help to control the reaction exotherm and minimize the formation of byproducts.
Catalysts: While not always necessary for this type of reaction, the addition of certain catalysts, such as copper(I) salts, can sometimes improve the efficiency and selectivity of the coupling between Grignard reagents and alkyl halides.
Table 3: General Optimization Parameters for Grignard-based Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0 °C to 25 °C | Control of exothermicity, minimization of side reactions. |
| Solvent | Tetrahydrofuran (THF) | Enhanced solubility and reactivity of the Grignard reagent. |
| Addition Rate | Slow, dropwise | To maintain temperature control and minimize byproduct formation. |
Enantioselective and Diastereoselective Synthesis Considerations
The target molecule, this compound, possesses a stereocenter at the carbon atom bearing the chlorine atom. Therefore, the synthesis of a single enantiomer requires an enantioselective approach.
Direct asymmetric synthesis of the target molecule is challenging. One potential strategy involves the enantioselective chlorination of a suitable precursor. For instance, if 4-(4-fluorophenyl)-1-butene is synthesized, its subsequent allylic chlorination could potentially be rendered enantioselective through the use of a chiral chlorinating agent or a chiral catalyst. rsc.org
Another approach could involve the kinetic resolution of the racemic this compound. This would involve reacting the racemic mixture with a chiral reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. rsc.org
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 4 Fluorophenyl 1 Butene
Reactivity of the Butene Moiety in Electrophilic and Nucleophilic Processes
The carbon-carbon double bond of the butene moiety serves as a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org The outcomes of these reactions, particularly their regioselectivity, are significantly influenced by the stability of the carbocation intermediates formed.
Mechanistic Studies of Addition Reactions Across the Double Bond (e.g., Hydrohalogenation, Halogenation, Hydrogenation)
Hydrohalogenation: The addition of hydrogen halides (HX) to 2-Chloro-4-(4-fluorophenyl)-1-butene is expected to proceed via an electrophilic addition mechanism. masterorganicchemistry.com The initial step involves the protonation of the double bond to form a carbocation intermediate. Two possible carbocations can be formed: a secondary carbocation at C2 or a primary carbocation at C1. According to Markovnikov's rule, the reaction will preferentially proceed through the more stable carbocation. masterorganicchemistry.com In this case, the secondary carbocation at C2 is more stable than the primary carbocation at C1. Consequently, the halide ion will then attack the C2 carbocation, leading to the formation of 2-chloro-2-halo-4-(4-fluorophenyl)butane as the major product.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds through a cyclic halonium ion intermediate. lasalle.edu This intermediate is then opened by the attack of a halide ion in an anti-addition fashion. Due to the formation of the bridged halonium ion, the reaction is generally not subject to carbocation rearrangements.
Hydrogenation: Catalytic hydrogenation of the double bond would lead to the formation of 2-chloro-4-(4-fluorophenyl)butane. This reaction typically occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni) and results in the syn-addition of two hydrogen atoms across the double bond. lasalle.edu
| Reaction | Reagents | Predicted Major Product | Mechanism Highlights |
|---|---|---|---|
| Hydrohalogenation | HCl, HBr, HI | 2-Chloro-2-halo-4-(4-fluorophenyl)butane | Follows Markovnikov's rule, proceeding through the more stable secondary carbocation. masterorganicchemistry.com |
| Halogenation | Cl₂, Br₂ | 1,2-Dihalo-2-chloro-4-(4-fluorophenyl)butane | Proceeds via a cyclic halonium ion intermediate with anti-addition. lasalle.edu |
| Hydrogenation | H₂, Pd/C | 2-Chloro-4-(4-fluorophenyl)butane | Syn-addition of hydrogen across the double bond on a metal catalyst surface. lasalle.edu |
Investigations into Allylic Reactivity, including Allylic Substitution Pathways
The presence of the double bond adjacent to the carbon bearing the chlorine atom confers allylic character to the C-Cl bond. This has significant implications for substitution reactions. Allylic systems can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, as well as their allylic counterparts, S(_N)1' and S(_N)2'. youtube.com
In an S(_N)1-type reaction, the departure of the chloride ion would generate a resonance-stabilized allylic carbocation. The positive charge would be delocalized between C2 and C4. A nucleophile could then attack at either of these positions, leading to a mixture of products. Attack at C2 would result in direct substitution, while attack at C4 would lead to an allylic rearrangement (S(_N)1' product).
In an S(_N)2-type reaction, a strong nucleophile would attack the C2 carbon in a concerted step, displacing the chloride ion and leading to inversion of configuration if the carbon were chiral. masterorganicchemistry.com An S(_N)2' reaction is also possible, where the nucleophile attacks the terminal carbon of the double bond (C1), leading to a concerted rearrangement of the double bond and expulsion of the leaving group.
Reactivity of the Chloro Substituent and its Transformation Pathways
The chloro group at the C2 position is a good leaving group, enabling both nucleophilic substitution and elimination reactions. The specific pathway followed will depend on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comlumenlearning.com
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
As a secondary allylic halide, this compound can undergo nucleophilic substitution by both S(_N)1 and S(_N)2 mechanisms. masterorganicchemistry.com
S(_N)1 Pathway: Favored by polar protic solvents and weak nucleophiles. The rate-determining step is the formation of the resonance-stabilized allylic carbocation. khanacademy.org
S(_N)2 Pathway: Favored by polar aprotic solvents and strong, non-bulky nucleophiles. The reaction proceeds via a backside attack on the carbon bearing the chlorine atom. masterorganicchemistry.com
The competition between these two pathways is influenced by the stability of the potential carbocation and the steric hindrance around the reaction center.
Exploration of Elimination Reactions to Form Conjugated Dienic Systems
In the presence of a strong base, this compound can undergo elimination of HCl to form a conjugated diene. slideshare.net The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.com In this case, abstraction of a proton from C3 would lead to the formation of 4-(4-fluorophenyl)-1,3-butadiene, a conjugated system. Abstraction of a proton from the methyl group (if one were present at C3) would lead to a different, likely less stable, diene. The stereochemistry of the resulting diene would depend on the specific elimination mechanism (E1 or E2) and any steric constraints. masterorganicchemistry.com
| Reaction Pathway | Favored by | Key Characteristics |
|---|---|---|
| S(_N)1 | Weak nucleophiles, polar protic solvents | Proceeds through a resonance-stabilized allylic carbocation; potential for rearrangements. khanacademy.org |
| S(_N)2 | Strong, non-bulky nucleophiles, polar aprotic solvents | Concerted mechanism with inversion of stereochemistry. masterorganicchemistry.com |
| E1 | Weak bases, polar protic solvents, heat | Proceeds through a carbocation intermediate; competes with S(_N)1. masterorganicchemistry.com |
| E2 | Strong, bulky bases, heat | Concerted mechanism; requires an anti-periplanar arrangement of H and Cl. masterorganicchemistry.com |
Influence of the Electron-Withdrawing Fluorophenyl Moiety on Reaction Pathways
The 4-fluorophenyl group exerts a significant electronic influence on the reactivity of the molecule. Fluorine is a highly electronegative atom, and thus the 4-fluorophenyl group is electron-withdrawing primarily through the inductive effect. libretexts.org This inductive effect can influence the stability of charged intermediates formed during reactions.
For electrophilic addition to the double bond, the electron-withdrawing nature of the 4-fluorophenyl group will destabilize a carbocation that is in close proximity. However, in the case of the allylic carbocation formed during S(_N)1 reactions, the resonance delocalization of the positive charge is a more dominant stabilizing factor. The electron-withdrawing group will have a modest destabilizing effect on this carbocation compared to an unsubstituted phenyl group, potentially slowing down the rate of S(_N)1 reactions.
In elimination reactions, the electron-withdrawing group can increase the acidity of the allylic protons at C3, potentially facilitating their abstraction by a base and favoring the E2 pathway.
Electronic Effects on the Reactivity of Adjacent Functional Groups
The electronic landscape of this compound is shaped by the inductive and resonance effects of its substituents. The fluorine atom on the phenyl ring, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, potentially influencing the reactivity of the butene chain. Conversely, fluorine can also exhibit a +R (resonance) effect by donating a lone pair of electrons to the aromatic system, which would primarily direct incoming electrophiles to the ortho and para positions of the phenyl ring.
The chlorine atom, being allylic, also has a significant -I effect, which would withdraw electron density from the adjacent double bond, potentially deactivating it towards electrophilic attack. The double bond itself can participate in resonance, which is crucial for stabilizing any potential carbocation intermediates that may form during reactions.
Steric and Directing Effects in Electrophilic and Nucleophilic Attacks
The steric environment around the reactive centers of this compound would play a crucial role in directing the approach of reagents. The vinyl group (C1 and C2) is relatively unhindered, suggesting that electrophilic addition reactions would likely proceed at this site. In such reactions, the regioselectivity would be governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). The formation of a carbocation at C2 would be stabilized by resonance with the adjacent chlorine atom and hyperconjugation.
The 4-fluorophenyl group is a potential site for electrophilic aromatic substitution. The fluorine atom is an ortho, para-director due to its +R effect. However, its strong -I effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). Steric hindrance from the butene chain might also influence the ratio of ortho to para substitution.
Nucleophilic attack is most likely to occur at the carbon bearing the chlorine atom (C2) in an SN reaction, or at the allylic position (C4) in an SN' reaction. The bulky 4-fluorophenyl group at the C4 position could sterically hinder the approach of a nucleophile at this site, potentially favoring direct substitution at C2.
In-depth Mechanistic Studies and Kinetic Analysis of Key Transformations
As of the current date, specific in-depth mechanistic studies and kinetic analyses for key transformations of this compound are not available in published literature. Such studies would be essential to fully elucidate the reaction pathways and to optimize reaction conditions for any synthetic applications.
Identification and Characterization of Reaction Intermediates and Transition States
Without experimental or computational studies, the nature of reaction intermediates and transition states for reactions involving this compound can only be hypothesized based on general principles of organic chemistry. For example, in an electrophilic addition to the double bond, a resonance-stabilized allylic carbocation would be a likely intermediate. In nucleophilic substitution reactions, the mechanism could proceed through either a concerted (SN2) or a stepwise (SN1) pathway, with the latter involving a carbocation intermediate. The specific pathway would depend on the reaction conditions, including the nature of the nucleophile and the solvent.
Determination of Kinetic Rate Laws and Activation Parameters
There is no available data on the kinetic rate laws or activation parameters (such as activation energy, Ea, and the pre-exponential factor, A) for any reactions of this compound. To determine these, experimental studies monitoring the reaction progress over time under varying concentrations of reactants and at different temperatures would be necessary. Such data would provide quantitative insights into the reaction mechanism and the factors that control the reaction rate.
The following table provides a hypothetical structure for how such kinetic data might be presented if it were available.
| Reaction Type | Reactants | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
| Electrophilic Addition | This compound + E+ | rate = k[Substrate][E+] | Data not available | Data not available |
| Nucleophilic Substitution | This compound + Nu- | rate = k[Substrate][Nu-] | Data not available | Data not available |
Advanced Spectroscopic and Computational Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H and ¹³C NMR spectra are fundamental for mapping the carbon framework and the placement of substituents. For 2-Chloro-4-(4-fluorophenyl)-1-butene, the absence of molecular symmetry results in a unique signal for each carbon and proton environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the eight chemically non-equivalent protons. The vinyl protons (=CH₂) attached to the same carbon as the chlorine atom will appear at the lowest field (highest chemical shift) due to the combined deshielding effects of the double bond and the electronegative chlorine atom. The protons on the fluorophenyl ring will exhibit characteristic splitting patterns in the aromatic region, while the two methylene (B1212753) groups (-CH₂-) will appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons of the C=C double bond are expected in the range of 110-150 ppm. libretexts.org The carbon atom bonded to the chlorine (C2) will be significantly downfield compared to the terminal CH₂ carbon (C1). The four aromatic carbons will have their chemical shifts influenced by the fluorine substituent, with the carbon directly bonded to fluorine showing a large C-F coupling constant.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (=CH₂) | 5.1 - 5.4 (2H, multiplet) | 115 - 125 |
| C2 (-C(Cl)=) | - | 135 - 145 |
| C3 (-CH₂-) | 2.5 - 2.8 (2H, multiplet) | 35 - 45 |
| C4 (-CH₂-) | 2.8 - 3.1 (2H, multiplet) | 30 - 40 |
| C1' (Ar-C) | - | 135 - 140 |
| C2'/C6' (Ar-CH) | 7.1 - 7.3 (2H, multiplet) | 128 - 132 (doublet, J_CF) |
| C3'/C5' (Ar-CH) | 6.9 - 7.1 (2H, multiplet) | 114 - 118 (doublet, J_CF) |
| C4' (Ar-CF) | - | 160 - 165 (doublet, ¹J_CF) |
¹⁹F NMR spectroscopy is a highly sensitive technique used to specifically probe the fluorine atom within a molecule. wikipedia.orgaiinmr.com Since ¹⁹F has 100% natural abundance and a spin of ½, it provides clear and informative spectra. wikipedia.orgbiophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the phenyl ring. This fluorine signal will be split into a multiplet due to coupling with the adjacent ortho- and meta-protons on the aromatic ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity. harvard.edulibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically over 2-3 bonds). For this molecule, COSY would show correlations between the protons of the adjacent methylene groups (C3-H₂ and C4-H₂) and between the benzylic protons (C4-H₂) and the ortho-protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, it would show a correlation from the vinyl protons on C1 to the chlorine-bearing C2, and from the benzylic protons on C4 to the aromatic carbons C1', C2', and C6', thus confirming the entire molecular skeleton.
Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as two signals, (M) and (M+2), with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35/37) and benzylic cleavage to form a stable tropylium-like cation or a fluorophenylmethyl cation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment |
| 184/186 | [C₁₀H₁₀ClF]⁺ (Molecular Ion) |
| 149 | [C₁₀H₁₀F]⁺ (Loss of Cl) |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring
Vibrational spectroscopy provides information about the functional groups present in a molecule. The key absorptions in the IR and Raman spectra of this compound would correspond to the vibrations of its alkene, aromatic, and haloalkane moieties. wiley.com
C-H stretching: Aromatic and vinyl C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. docbrown.info
C=C stretching: A sharp absorption band for the alkene C=C stretch is expected around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. docbrown.info
C-Halogen stretching: The C-Cl stretch will give rise to a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹. The C-F stretch is expected in the 1000-1400 cm⁻¹ range.
Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic/Vinyl C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Alkene C=C Stretch | 1640 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
Computational Chemistry and Quantum Chemical Calculations
Computational chemistry serves as a powerful predictive tool to complement experimental data. openaccessjournals.com Using methods like Density Functional Theory (DFT), it is possible to calculate the molecule's properties from first principles. nrel.govresearchgate.net For this compound, quantum chemical calculations can:
Determine the most stable three-dimensional conformation of the molecule.
Predict ¹H and ¹³C NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm structural assignments.
Calculate the vibrational frequencies to aid in the assignment of IR and Raman spectra.
Provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for understanding the molecule's reactivity.
These computational models provide a theoretical framework that helps to validate and interpret the complex data obtained from spectroscopic experiments, leading to a more complete and robust characterization of the compound.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool for predicting the molecular geometry and electronic properties of chemical compounds.
A DFT study of this compound would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comuni-muenchen.de
Upon successful geometry optimization, various structural parameters would be determined. These include:
Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C=C, C-H, C-Cl, C-F).
Bond Angles: The angles formed between three connected atoms (e.g., C-C-C, H-C-H).
Dihedral Angles: The torsional angles that define the spatial orientation of different parts of the molecule, which is crucial for understanding its conformational preferences.
The electronic structure analysis would yield insights into the distribution of electrons within the molecule. This includes the calculation of the total electron density and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) (Note: This table is illustrative. Actual values would require specific DFT calculations for this molecule.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1=C2 | --- |
| C2-Cl | --- | |
| C2-C3 | --- | |
| C3-C4 | --- | |
| C4-C(Aryl) | --- | |
| C(Aryl)-F | --- | |
| Bond Angle (°) | C1=C2-C3 | --- |
| Cl-C2-C3 | --- | |
| C2-C3-C4 | --- | |
| Dihedral Angle (°) | C1=C2-C3-C4 | --- |
| C3-C4-C(Aryl)-C(Aryl) | --- |
Natural Bond Orbital (NBO) Analysis for Elucidating Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. acadpubl.eu This method provides a detailed understanding of charge distribution and the stabilizing interactions within a molecule.
For this compound, NBO analysis would quantify the natural atomic charges on each atom, offering a more refined view of charge distribution than other methods. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. youtube.com These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
The most significant interactions typically involve:
Hyperconjugation: Delocalization of electrons from a bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent antibonding orbital (e.g., a C=C π* or C-Cl σ* orbital).
Lone Pair Delocalization: Movement of electron density from a lone pair on an electronegative atom (like chlorine or fluorine) into neighboring antibonding orbitals.
The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating a more significant interaction and greater molecular stability. This analysis reveals the intricate electronic effects that govern the molecule's structure and reactivity. youtube.com
Table 2: Hypothetical NBO Analysis Results for Key Donor-Acceptor Interactions in this compound (Note: This table is illustrative and for demonstration purposes only. Specific calculations are required for actual data.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| σ(C3-C4) | π(C1=C2) | --- | Hyperconjugation |
| π(C1=C2) | σ(C2-Cl) | --- | Hyperconjugation |
| LP(Cl) | σ(C2-C3) | --- | Lone Pair Delocalization |
| LP(F) | π(Aryl Ring) | --- | Lone Pair Delocalization |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.commalayajournal.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
A computational study on this compound would calculate the energies and visualize the spatial distributions of its HOMO and LUMO.
HOMO: Represents the outermost electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack.
LUMO: Represents the lowest energy empty orbital and acts as an electron acceptor. Regions with a high LUMO density indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. nist.gov A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nist.gov From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity profile.
Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This is a representative table. Actual values are dependent on specific computational results.)
| Parameter | Value (eV) |
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap (ΔE) | --- |
Calculation of Reaction Energies, Activation Barriers, and Transition State Geometries
Computational chemistry is instrumental in mapping out the potential energy surface for chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
For a hypothetical reaction involving this compound (e.g., an addition, elimination, or substitution reaction), quantum chemical methods like DFT would be employed to:
Locate Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Its geometry is optimized, and a frequency calculation is performed to confirm it is a true transition state (characterized by a single imaginary frequency).
Calculate Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. It is a key determinant of the reaction rate; a higher activation barrier corresponds to a slower reaction.
Calculate Reaction Energy (ΔErxn): This is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).
These calculations provide a quantitative understanding of reaction mechanisms, allowing for the prediction of reaction feasibility, rates, and the most likely pathways. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, using forces derived from a force field or quantum mechanical calculations.
For this compound, MD simulations would be valuable for:
Conformational Analysis: The molecule has several rotatable single bonds, leading to different spatial arrangements (conformers). MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers for interconversion between them. This is crucial as the reactivity and properties of a molecule can depend on its conformation.
Solvent Effects: Chemical reactions are often performed in a solvent. MD simulations can explicitly include solvent molecules (e.g., water, ethanol), providing a realistic model of the solution environment. This allows for the study of how solvent molecules interact with the solute, influencing its conformation, stability, and reactivity through effects like hydrogen bonding and dielectric screening. mdpi.com The simulations can track properties like the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over the simulation time.
Role of 2 Chloro 4 4 Fluorophenyl 1 Butene As an Advanced Synthetic Building Block
Applications in the Synthesis of Complex Organic Scaffolds and Natural Product Analogues
The structural features of 2-Chloro-4-(4-fluorophenyl)-1-butene make it a potentially valuable tool for the construction of intricate molecular architectures, including those found in natural products and their analogues. The presence of both an allylic chloride and a terminal alkene offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.
The allylic chloride moiety is a prime handle for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, alcohols, thiols, and carbanions, which are essential for building complex scaffolds. For instance, in the synthesis of natural product analogues, the introduction of specific side chains via substitution at the allylic position could be a key step in mimicking the structure and bioactivity of the parent natural product.
The terminal alkene provides a gateway to a plethora of addition reactions. Hydroboration-oxidation, epoxidation, dihydroxylation, and various cycloaddition reactions can be employed to introduce further complexity and stereocenters. The 4-fluorophenyl group can influence the regioselectivity and stereoselectivity of these reactions through electronic and steric effects. Fluorine-containing organic molecules often exhibit unique biological properties, and incorporating the 4-fluorophenyl moiety into natural product analogues could lead to compounds with enhanced pharmacological profiles. researchgate.net
The combination of these reactive sites allows for sequential or tandem reactions to rapidly build molecular complexity. For example, a Heck reaction at the terminal alkene followed by a nucleophilic substitution at the allylic chloride could efficiently generate a highly functionalized and complex organic scaffold.
Table 1: Potential Reactions for the Synthesis of Complex Scaffolds
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Substitution | Nu: (e.g., R₂NH, ROH, RSH) | 2-Nu-4-(4-fluorophenyl)-1-butene |
| Heck Coupling | Aryl halide, Pd catalyst, base | 1-Aryl-2-chloro-4-(4-fluorophenyl)butane derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-(4-fluorophenyl)-1-butene |
| Hydroboration-Oxidation | 1. BH₃ THF; 2. H₂O₂, NaOH | 2-Chloro-4-(4-fluorophenyl)butan-1-ol |
| Epoxidation | m-CPBA | 2-(2-Chloro-4-(4-fluorophenyl)ethyl)oxirane |
Exploration as a Precursor for Novel Polymer Architectures and Monomers
The vinyl group in this compound makes it a candidate for polymerization reactions, potentially leading to novel polymer architectures. As a monomer, it could undergo addition polymerization, such as free-radical, cationic, or coordination polymerization, to form polymers with a polyvinyl backbone and pendant 2-chloro-2-(4-fluorophenyl)ethyl groups.
The presence of the chloro and fluoro substituents would be expected to impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and chemical resistance. The fluorophenyl group, in particular, is known to introduce hydrophobicity and can influence the polymer's electronic properties.
Furthermore, the allylic chloride in the repeating unit of the polymer could serve as a site for post-polymerization modification. This would allow for the synthesis of functional polymers with a wide range of pendant groups, tailored for specific applications. For example, grafting other polymer chains from the allylic chloride position could lead to the formation of comb or brush polymers with interesting morphologies and properties.
The potential for this compound to act as a monomer or a co-monomer in polymerization reactions opens up possibilities for creating new materials with tailored properties for applications in areas such as specialty plastics, coatings, and advanced materials.
Table 2: Potential Polymerization Pathways
| Polymerization Type | Initiator/Catalyst | Resulting Polymer Architecture |
| Free-Radical Polymerization | AIBN, Benzoyl peroxide | Linear polymer with pendant chloro and fluorophenyl groups |
| Cationic Polymerization | Lewis acids (e.g., BF₃, AlCl₃) | Linear polymer, potential for controlled molecular weight |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalyst (after modification) | Not directly applicable to the vinyl group |
| Post-Polymerization Modification | Nucleophiles (e.g., NaN₃, KCN) | Functionalized polymer with diverse side chains |
Development of New Reagents and Catalysts Utilizing the Compound's Unique Structural Features
The unique combination of functional groups in this compound also suggests its potential use in the development of novel reagents and catalysts. The allylic chloride can be a precursor for the synthesis of organometallic reagents, such as Grignard or organolithium reagents, although the presence of the terminal alkene might require protective group strategies.
More plausibly, the molecule could serve as a ligand precursor for transition metal catalysts. The alkene and the phenyl ring can coordinate to a metal center, and the chlorine atom can be displaced to form a covalent bond with the metal. By incorporating chirality into the molecule, for example through asymmetric synthesis, it could be developed into a chiral ligand for asymmetric catalysis.
The 4-fluorophenyl group can be a useful feature in ligand design, as the fluorine atom can engage in non-covalent interactions and its electron-withdrawing nature can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.
While no specific reagents or catalysts derived from this compound have been reported, the fundamental reactivity of its components provides a strong rationale for its exploration in this area.
Table 3: Potential Applications in Reagent and Catalyst Development
| Application Area | Synthetic Approach | Potential Outcome |
| Organometallic Reagent | Reaction with Mg or Li | Grignard or organolithium reagent (requires alkene protection) |
| Ligand Synthesis | Coordination to a transition metal | Novel ligand for catalysis |
| Chiral Ligand Synthesis | Asymmetric synthesis of the building block | Chiral ligand for asymmetric catalysis |
Although direct experimental data on the applications of this compound is limited in the current scientific literature, a thorough analysis of its structural components suggests a high potential as a versatile synthetic building block. Its ability to participate in a wide array of organic reactions makes it a promising candidate for the synthesis of complex organic scaffolds and natural product analogues. Furthermore, its vinyl group opens the door to the creation of novel polymers, and its unique combination of functional groups provides a platform for the development of new reagents and catalysts. Future research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
Future Directions and Emerging Research Avenues for 2 Chloro 4 4 Fluorophenyl 1 Butene
Exploration of Green Chemistry Methodologies for Sustainable Synthesis and Transformation
Future research will likely focus on developing sustainable and environmentally benign methods for the synthesis and subsequent reactions of 2-Chloro-4-(4-fluorophenyl)-1-butene. Traditional syntheses of similar allylic chlorides often rely on harsh reagents and solvents that generate significant chemical waste. google.com Green chemistry principles offer a framework to mitigate these environmental impacts.
Key areas of investigation could include:
Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems can drastically reduce waste. Research into novel catalysts for the chlorination of the corresponding allyl alcohol or for the direct functionalization of a butadiene precursor could offer more atom-economical pathways.
Renewable Feedstocks and Solvents: Exploration into synthesizing the parent structure from bio-based feedstocks would align with sustainability goals. acs.org Furthermore, replacing conventional chlorinated or ether-based solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can significantly lower the environmental footprint of the process. ubc.ca
Energy Efficiency: Investigating synthesis methods that operate at lower temperatures and pressures, possibly aided by microwave irradiation or sonication, would reduce energy consumption compared to traditional thermal processes often used in manufacturing allyl chloride. google.com
Table 1: Comparison of Hypothetical Synthesis Approaches
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Catalytic system with NaCl/Oxidant |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Byproducts | SO₂, HCl, stoichiometric salts | H₂O, recoverable catalyst |
| Energy Input | High-temperature reflux | Lower temperature, alternative energy |
| Atom Economy | Low to moderate | High |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the discovery of new derivatives and applications of this compound, integrating its synthesis and derivatization with modern high-throughput technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. rsc.orgresearchgate.net
Emerging research avenues in this area include:
Flow Synthesis: Performing halogenation and subsequent substitution reactions in a continuous flow reactor can enhance safety, improve heat and mass transfer, and allow for precise control over reaction conditions, often leading to higher yields and purity. rsc.orgsyncrest.com This is particularly advantageous for managing potentially exothermic or hazardous reactions. rsc.org
Automated Reaction Optimization: Automated platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify optimal protocols for the synthesis and transformation of this compound. nih.govnih.gov This high-throughput approach can drastically reduce the time required for process development. researchgate.net
Telescoped Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. umontreal.ca Future work could focus on developing a multistep flow sequence where this compound is synthesized and then immediately used in a subsequent reaction, such as a coupling or substitution, within an integrated automated system.
Table 3: Comparison of Batch vs. Automated Flow Synthesis
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Handling of bulk hazardous reagents | Small reaction volumes, in-line quenching |
| Control | Limited control over exotherms | Precise temperature and pressure control |
| Optimization Speed | Slow, one experiment at a time | Rapid, parallel screening of conditions |
| Reproducibility | Variable | High |
Advanced Theoretical Modeling for Predictive Reactivity and Material Design
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, guiding experimental design and saving significant laboratory time and resources. Applying advanced theoretical models to this compound can open new frontiers in understanding its reactivity and in designing novel materials.
Future research directions in this domain could involve:
Reaction Mechanism Studies: Using Density Functional Theory (DFT) calculations to model the transition states and reaction pathways for transformations involving the allylic chloride and the double bond. acs.orgrsc.org Such studies can elucidate the origins of selectivity in catalytic reactions and help in the rational design of more efficient catalysts. nih.govresearchgate.net
Predictive Reactivity Models: Developing quantitative structure-property relationship (QSPR) models to predict the reactivity of various derivatives of this compound in specific reactions. researchgate.net These models, potentially enhanced by machine learning, can screen virtual libraries of compounds to identify the most promising candidates for synthesis. acs.org
Material Design and Polymer Informatics: The vinyl group makes this compound a potential monomer for polymerization. Theoretical models can predict the properties of polymers derived from this monomer, such as thermal stability, glass transition temperature, and electronic properties. rsc.org By computationally screening virtual polymers, researchers can design new materials with tailored functionalities for applications in electronics or advanced coatings, leveraging the unique properties imparted by the chloro and fluoro-phenyl groups. medium.comtechexplorist.com
Table 4: Application of Theoretical Models
| Modeling Technique | Application to this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of allylic substitution reaction mechanisms. nih.gov | Activation energies, transition state geometries, origin of stereoselectivity. acs.org |
| Molecular Dynamics (MD) | Simulation of polymer chain conformations and interactions. | Glass transition temperature, mechanical properties of derived polymers. |
| Machine Learning / QSPR | Predicting reactivity for a library of potential nucleophiles. acs.org | Reaction yields, regioselectivity, catalyst performance. |
| Quantum Mechanics (QM) | Calculation of electronic properties (HOMO/LUMO). | Reactivity towards electrophiles/nucleophiles, potential for electronic materials. |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-(4-fluorophenyl)-1-butene, and how can reaction conditions be optimized?
- Methodological Answer : This compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-chloro-1-butene derivatives and 4-fluorophenylboronic acid. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.
- Temperature : 80–100°C to balance reaction rate and side-product formation.
Optimization should involve monitoring by TLC or GC-MS to track progress and minimize byproducts like dehalogenated species.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the double bond (δ 5.0–6.0 ppm for vinyl protons) and substituent positions (e.g., fluorine-induced deshielding in aromatic protons) .
- X-ray crystallography : SHELXL () can refine crystal structures to resolve ambiguities in stereochemistry or bond lengths .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₉ClF, MW 184.6) and isotopic patterns for Cl/F .
Q. How does the 4-fluorophenyl group influence the compound’s physical properties?
- Answer : The electron-withdrawing fluorine atom increases the compound’s polarity, raising its boiling point compared to non-fluorinated analogs. It also enhances stability against oxidation due to reduced electron density on the phenyl ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for electrophilic additions to the double bond?
- Methodological Answer : Discrepancies may arise from solvent polarity or competing mechanisms (e.g., radical vs. ionic pathways). Systematic studies should:
- Vary solvents : Compare polar (acetonitrile) vs. nonpolar (hexane) media to assess solvent effects .
- Use radical traps : Add TEMPO to test for radical intermediates during bromination or epoxidation.
- DFT calculations : Predict regioselectivity in hydrohalogenation (e.g., Markovnikov vs. anti) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Software like AutoDock Vina can simulate binding to enzymes or receptors, leveraging the fluorophenyl group’s hydrophobic interactions .
- Pharmacophore mapping : Identify key motifs (e.g., chloro-alkene) for potential anticancer or anti-inflammatory activity, as seen in structurally related compounds .
Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?
- Answer :
- Disorder in the butene chain : Use SHELXL’s PART instructions to model alternative conformers .
- Weak diffraction : Collect high-resolution data (≤0.8 Å) and apply TWIN commands in SHELXL for twinned crystals .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty .
Key Research Considerations
- Safety : Handle with nitrile gloves and under fume hoods due to potential toxicity of chlorinated/fluorinated compounds .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
